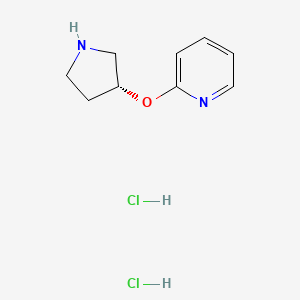

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFDMDXPWYTJMB-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742635 | |

| Record name | 2-{[(3R)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260613-92-0 | |

| Record name | 2-{[(3R)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structurally-Informed Hypothesis on the Therapeutic Potential of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chiral small molecule featuring a pyridine ring linked to a pyrrolidine ring via an ether bond. While direct and extensive pharmacological data for this specific compound is not widely published, its core structure is highly analogous to a well-established class of neurologically active compounds: the nicotinic acetylcholine receptor (nAChR) modulators. This guide, therefore, presents a comprehensive, in-depth analysis of its putative mechanism of action, grounded in the robust pharmacology of structurally related 3-pyridyl ether and pyrrolidine-based ligands.

The pyrrolidine and pyridine moieties are key pharmacophores that interact with nicotinic receptors. The precise arrangement of a protonated nitrogen and a hydrogen bond acceptor is a critical determinant of affinity and efficacy at these receptors. Based on this structural evidence, this document will elucidate the probable mechanism of action of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride as a selective modulator of the α4β2 subtype of nicotinic acetylcholine receptors, a target of significant therapeutic interest for a range of central nervous system (CNS) disorders.

The Putative Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore.[3] The activation of nAChRs by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to a conformational change that opens the ion channel, allowing the influx of cations such as Na+ and Ca2+.[4] This influx results in the depolarization of the neuron and the propagation of an electrical signal.[5]

The α4β2 Subtype: A Key Player in Neurological Function

The brain expresses a diverse array of nAChR subtypes, each with distinct subunit compositions and pharmacological properties.[1] The α4β2 subtype is one of the most abundant in the brain and is a high-affinity binding site for nicotine.[6][7] This receptor is deeply implicated in a variety of cognitive functions, including learning and memory, as well as in the neurobiology of nicotine addiction.[7][8] The α4β2 receptors can assemble in two different stoichiometries: (α4)2(β2)3 and (α4)3(β2)2, which exhibit high and low sensitivity to agonists, respectively.[6] Modulation of α4β2 nAChRs is a promising therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, and for smoking cessation.[4]

Proposed Mechanism of Action: Selective Agonism at the α4β2 nAChR

Based on the pharmacology of structurally analogous 3-pyridyl ethers like A-84543 and ABT-089, it is hypothesized that (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride acts as a selective agonist or partial agonist at the α4β2 nicotinic acetylcholine receptor.

Key Interactions and Signaling Cascade:

-

Binding to the Orthosteric Site: The compound is predicted to bind to the orthosteric binding site of the α4β2 nAChR, which is located at the interface between an α4 and a β2 subunit.[1] The protonated nitrogen of the pyrrolidine ring likely forms a cation-π interaction with aromatic residues in the binding pocket, a hallmark of nicotinic ligand binding.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

-

Conformational Change and Channel Gating: Upon binding, the compound is expected to induce a conformational change in the receptor, leading to the opening of the central ion channel.[8]

-

Ion Influx and Neuronal Excitability: The open channel allows the influx of Na+ and Ca2+ ions, leading to depolarization of the neuronal membrane and an increase in neuronal excitability.[6]

-

Neurotransmitter Release: Presynaptic α4β2 nAChRs are known to modulate the release of various neurotransmitters, including dopamine and acetylcholine.[7] Agonism at these receptors by (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride would likely enhance the release of these neurotransmitters in specific brain regions.

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride at presynaptic α4β2 nAChRs.

Experimental Protocols for Mechanism of Action Elucidation

To definitively characterize the mechanism of action of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a series of well-established experimental protocols should be employed. These protocols are designed to be a self-validating system, where the results from binding assays inform functional assays, and in vitro findings are ultimately tested in a more physiologically relevant context.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for various nAChR subtypes, particularly α4β2.

Methodology:

-

Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing human α4 and β2 subunits or from rat brain tissue) are prepared by homogenization and centrifugation.

-

Competitive Binding: The membranes are incubated with a known radioligand for the target receptor (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of the test compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the compound's affinity for different nAChR subtypes, allowing for an assessment of its potency and selectivity.

| Parameter | Description |

| Ki | Inhibition constant; a measure of the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. |

| IC50 | The concentration of the compound that causes 50% inhibition of the specific binding of the radioligand. |

| Radioligand | A radioactively labeled compound that binds specifically to the receptor of interest (e.g., [3H]cytisine, [3H]epibatidine). |

digraph "Radioligand_Binding_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Membrane_Prep" [label="Prepare Membranes with\nnAChR Subtype", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubation" [label="Incubate Membranes with\nRadioligand and Test Compound", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Filtration" [label="Separate Bound and Unbound\nLigand by Filtration", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quantification" [label="Quantify Radioactivity", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Calculate IC50 and Ki", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Membrane_Prep"; "Membrane_Prep" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Quantification"; "Quantification" -> "Analysis"; "Analysis" -> "End"; }

Caption: Workflow for a radioligand binding assay to determine nAChR affinity.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, partial agonist, or antagonist) and potency (EC50) of the compound at nAChR subtypes.

a) Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cells expressing the nAChR subtype of interest are used.

-

Recording: The whole-cell patch-clamp technique is employed to measure the ion currents flowing through the nAChRs in response to the application of the test compound.

-

Data Analysis: Dose-response curves are generated by applying increasing concentrations of the compound, and the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax) are determined.

Expected Outcome: This "gold standard" technique provides detailed information about the compound's ability to activate the receptor and its efficacy relative to a full agonist like acetylcholine.

b) Fluorometric Imaging Plate Reader (FLIPR) Assay

Methodology:

-

Cell Loading: Cells expressing the nAChR subtype are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration or membrane potential.

-

Compound Addition: The test compound is added to the cells in a multi-well plate format.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence over time, providing a kinetic readout of receptor activation.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax of the compound.

Expected Outcome: A high-throughput method to assess the functional activity of the compound, suitable for screening and initial characterization.

| Parameter | Description |

| EC50 | Half maximal effective concentration; the concentration of the compound that produces 50% of the maximal response. A lower EC50 indicates higher potency. |

| Emax | The maximum response that can be elicited by the compound. This is often expressed as a percentage of the response to a full agonist. |

digraph "Functional_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Prep" [label="Prepare Cells Expressing\nnAChR Subtype", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_App" [label="Apply Varying Concentrations\nof Test Compound", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Measurement" [label="Measure Cellular Response\n(Ion Current or Fluorescence)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="Generate Dose-Response Curve\nand Calculate EC50/Emax", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Prep"; "Cell_Prep" -> "Compound_App"; "Compound_App" -> "Measurement"; "Measurement" -> "Analysis"; "Analysis" -> "End"; }

Caption: General workflow for functional assays (Electrophysiology or FLIPR).

In Vivo Microdialysis

Objective: To measure the effect of the compound on neurotransmitter release in specific brain regions of living animals.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens or prefrontal cortex) in an anesthetized or freely moving animal.

-

Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular neurotransmitters, is collected at regular intervals.

-

Compound Administration: The test compound is administered systemically (e.g., via injection).

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples is quantified using highly sensitive analytical techniques such as HPLC coupled with electrochemical detection.

Expected Outcome: This technique provides in vivo evidence of the compound's ability to modulate neurotransmitter release, confirming a key aspect of its proposed mechanism of action.

Conclusion: A Path Forward for a Promising Neurological Drug Candidate

While direct experimental evidence for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is emerging, its structural similarity to a class of well-characterized nicotinic acetylcholine receptor modulators provides a strong foundation for a hypothesized mechanism of action. This guide posits that the compound acts as a selective agonist or partial agonist at the α4β2 nAChR subtype, thereby modulating neuronal excitability and neurotransmitter release. The outlined experimental protocols offer a clear and robust pathway to rigorously test this hypothesis and fully elucidate the pharmacological profile of this promising compound. Such a detailed understanding is paramount for its potential development as a novel therapeutic agent for a range of debilitating neurological and psychiatric disorders.

References

-

Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022). eLife. [Link]

-

Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. (n.d.). MDPI. [Link]

-

Alpha-4 beta-2 nicotinic receptor. (n.d.). Wikipedia. [Link]

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. [Link]

-

Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. (2021). Molecules. [Link]

-

Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. (2015). Journal of Molecular Neuroscience. [Link]

-

Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. (2022). ACS Chemical Neuroscience. [Link]

-

Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. (2010). Brain Research. [Link]

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2016). Journal of Pharmacological and Toxicological Methods. [Link]

-

Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation. (2020). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2013). Frontiers in Bioscience. [Link]

-

Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. (2014). Biochemical Pharmacology. [Link]

-

Cell-based assays using the fluorometric imaging plate reader (FLIPR). (2001). Current Protocols in Pharmacology. [Link]

-

Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype. (2021). Journal of Medicinal Chemistry. [Link]

-

Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. (1996). Journal of Medicinal Chemistry. [Link]

-

In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

-

Electrophysiological whole-cell patch clamp recordings of acetylcholine... (n.d.). ResearchGate. [Link]

-

Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2011). Proceedings of the National Academy of Sciences. [Link]

-

ABT-089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders. (2005). CNS Drug Reviews. [Link]

-

Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. (n.d.). AIR Unimi. [Link]

-

α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. (2012). The Journal of Neuroscience. [Link]

-

FLIPR Penta Cellular Screening System. (n.d.). Molecular Devices. [Link]

-

Explore NnAChR ion channel research with Automated Patch Clamp. (n.d.). Sophion. [Link]

-

Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. (2016). Journal of Medicinal Chemistry. [Link]

-

Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. (2013). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. (2012). The FEBS Journal. [Link]

-

Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies. (2011). Frontiers in Synaptic Neuroscience. [Link]

-

What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. (2024). News-Medical.net. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

-

Nicotinic acetylcholine receptors. (2008). Scholarpedia. [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.net. [Link]

-

Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. (1993). Pflügers Archiv. [Link]

-

Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. (1996). Journal of Medicinal Chemistry. [Link]

-

Microdialysis and its use in behavioural studies: Focus on acetylcholine. (2017). Journal of Neuroscience Methods. [Link]

-

Representative fluorescence imaging plate reader (FLIPR) V m traces and... (n.d.). ResearchGate. [Link]

-

A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (2013). Journal of Visualized Experiments. [Link]

-

The Necessity of α4* Nicotinic Receptors in Nicotine-Driven Behaviors: Dissociation Between Reinforcing and Motor Effects of Nicotine. (2011). Neuropsychopharmacology. [Link]

-

ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders. (2005). CNS Drug Reviews. [Link]

-

Fluorescently Labeled α-Conotoxin TxID, a New Probe for α3β4 Neuronal Nicotinic Acetylcholine Receptors. (2022). Toxins. [Link]

-

Cholinergic Receptors: Nicotinic. (2023). JoVE. [Link]

Sources

- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Buy (R)-2-(Pyrrolidin-3-yloxy)-pyridine | 927691-31-4 [smolecule.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins [mdpi.com]

- 8. CAS 1260613-92-0 | Sigma-Aldrich [sigmaaldrich.com]

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Preliminary Research Framework for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise is paramount. The pyrrolidine-pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet largely unexplored, chiral compound: (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. The current body of public-domain research on this particular dihydrochloride salt is nascent. Therefore, this document serves as a preliminary research framework, a technical guide intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and a strategic roadmap to investigate its therapeutic potential. By synthesizing data from structurally related compounds and established chemical principles, we will delineate a logical path for its synthesis, characterization, and initial biological evaluation.

Rationale for Investigation: The Promise of the Pyrrolidin-3-yloxy-pyridine Moiety

The interest in the (R)-2-(pyrrolidin-3-yloxy)pyridine scaffold stems from the established pharmacological significance of its constituent parts. The pyridine ring is a cornerstone of numerous pharmaceuticals, while the chiral pyrrolidine moiety offers a three-dimensional structure that can facilitate precise interactions with biological targets.

Derivatives of 2-(pyrrolidin-3-yloxy)-pyridine have garnered attention as potential inhibitors of various protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Specifically, compounds bearing this scaffold have been investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and angiogenesis.[1] Furthermore, the broader class of pyridine-containing compounds has been recognized for potential antimicrobial and antiviral properties, suggesting a wider range of therapeutic applications to explore.[1]

The dihydrochloride salt form of the parent compound is of particular interest for its potential to improve physicochemical properties such as solubility and stability, which are critical for drug development.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the nucleophilic substitution of an activated pyridine derivative with a protected (R)-3-hydroxypyrrolidine. The final step would be the formation of the dihydrochloride salt.

Experimental Protocol: Proposed Synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

-

Protection of (R)-3-hydroxypyrrolidine:

-

To a solution of (R)-3-hydroxypyrrolidine in dichloromethane (DCM), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine, then dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected (R)-3-hydroxypyrrolidine.

-

-

Nucleophilic Aromatic Substitution:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the Boc-protected (R)-3-hydroxypyrrolidine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, for example, sodium hydride (NaH), portion-wise at 0°C to deprotonate the hydroxyl group.

-

To this alkoxide solution, add a solution of 2-chloropyridine or 2-fluoropyridine in DMF.

-

Heat the reaction mixture and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate to obtain the protected intermediate.

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in a solvent such as 1,4-dioxane or DCM.

-

Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) and stir at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

The product, (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, is expected to precipitate from the solution.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the final product under vacuum to yield (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride as a solid.

-

Caption: Proposed synthetic workflow for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Physicochemical Characterization

The resulting compound should be thoroughly characterized to confirm its identity and purity.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₄Cl₂N₂O |

| Molecular Weight | 237.13 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in water and polar protic solvents |

| Melting Point | Expected to be higher than the free base due to salt formation |

| Chirality | (R)-enantiomer |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed for structural verification and purity assessment.

Hypothesized Pharmacological Profile and Mechanism of Action

Based on the activity of structurally related molecules, a primary hypothesis is that (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride will function as a protein kinase inhibitor .

Potential Target: Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a known driver in various cancers. We hypothesize that the title compound could bind to the ATP-binding pocket of FGFR, thereby inhibiting its kinase activity and downstream signaling.

Caption: Proposed in vitro screening cascade for the test compound.

Concluding Remarks and Future Directions

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive, albeit preliminary, framework for its investigation. The proposed synthetic route is logical and based on established chemical transformations. The hypothesized mechanism of action as a kinase inhibitor, particularly of the FGFR family, is grounded in the known bioactivity of related scaffolds.

The successful execution of the proposed research workflow will provide critical insights into the compound's potency, selectivity, and cellular activity. Positive outcomes from these initial studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy in animal models, and a more extensive safety and toxicity profile. This structured approach will enable a thorough and efficient evaluation of the therapeutic potential of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, potentially paving the way for a new class of targeted therapies.

References

Sources

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride molecular weight and formula

An In-Depth Technical Guide to (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of both a pyridine ring and a pyrrolidine moiety make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, including its molecular formula and weight, and serves as a foundational resource for its use in research and development.

Core Molecular Attributes

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chiral organic compound supplied as a dihydrochloride salt. The salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

Chemical Structure and Properties

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

-

Molecular Weight: 237.13 g/mol [1]

A summary of its key identifiers is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂O | BLDpharm[1], Lead Sciences[2] |

| Molecular Weight | 237.13 | BLDpharm[1] |

| CAS Number | 1260613-92-0 | BLDpharm[1], Lead Sciences[2] |

Synthesis and Characterization

The synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a multi-step process that requires careful control of stereochemistry to ensure the desired (R)-enantiomer is obtained with high purity. A generalized synthetic workflow is outlined below.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

To ensure the purity of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a robust analytical method such as reverse-phase HPLC is essential.

Objective: To determine the purity of a sample of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Materials:

-

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is calculated based on the area of the main peak relative to the total peak area.

-

Applications in Drug Discovery

The structural motif of a pyrrolidine ring linked to a pyridine via an ether linkage is present in a number of biologically active molecules. This scaffold is often explored for its potential to interact with various biological targets.

Potential Signaling Pathway Involvement

While the specific targets of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride are not extensively documented in publicly available literature, similar structures are known to interact with nicotinic acetylcholine receptors (nAChRs) or other central nervous system (CNS) targets. The diagram below illustrates a hypothetical interaction within a neuronal signaling context.

Sources

Troubleshooting & Optimization

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride stability and storage conditions

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. It addresses common questions and troubleshooting scenarios related to the stability and storage of this chiral building block, which is crucial for the synthesis of neuroactive compounds, particularly nicotinic acetylcholine receptor (nAChR) modulators.[1]

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses fundamental questions regarding the handling and storage of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride to ensure its integrity for experimental use.

Q1: What are the ideal storage conditions for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

A1: To maintain the long-term stability and purity of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, it is recommended to store the compound at room temperature in a dry, tightly sealed container . For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and oxygen.

Q2: How does the dihydrochloride salt form contribute to the compound's stability?

A2: The dihydrochloride salt form of this amine-containing compound generally enhances its stability and improves its handling characteristics compared to the free base. Amine hydrochlorides are typically crystalline solids with higher melting points and reduced volatility, which can mitigate degradation pathways that are more prevalent in the liquid or amorphous state.[2]

Q3: Is (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride sensitive to moisture (hygroscopic)?

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, compounds containing pyridine rings can be susceptible to photodegradation. It is recommended to store (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride protected from light. Exposure to UV or visible light can potentially lead to the formation of degradation products, which may interfere with experimental results.[6][7][8][9]

Q5: What is the expected shelf-life of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

A5: When stored under the recommended conditions (room temperature, dry, sealed, and protected from light), the compound is expected to be stable for an extended period. However, it is always best practice to refer to the manufacturer's certificate of analysis and re-evaluate the purity of the compound if it has been stored for a prolonged time or if there are any visible changes in its appearance.

II. Troubleshooting Guide: Addressing Experimental Inconsistencies

This section provides a structured approach to troubleshooting common experimental issues that may arise from the improper handling or storage of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

| Observed Issue | Potential Cause Related to Stability | Recommended Action |

| Inconsistent reaction yields or kinetics | Partial degradation of the starting material. This could be due to prolonged exposure to air, moisture, or light. | 1. Use a freshly opened container of the compound if possible.2. If using an older stock, re-analyze its purity by a suitable analytical method (e.g., HPLC, NMR) before use.3. Ensure all reaction setups are performed under an inert atmosphere, especially if the reaction is sensitive to moisture or oxygen. |

| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. Potential degradation pathways include oxidation of the pyrrolidine ring or hydrolysis of the ether linkage. | 1. Perform a forced degradation study on a small sample of the compound to identify potential degradation products.[10]2. Compare the retention times of the unexpected peaks with those from the forced degradation study.3. Review storage conditions and handling procedures to identify potential sources of degradation. |

| Difficulty in dissolving the compound | Hygroscopicity leading to clumping or changes in solid-state form. Absorbed water can alter the physical properties of the solid. | 1. Dry the compound under vacuum before use, provided it is thermally stable at the drying temperature.2. Use a co-solvent system to aid dissolution.3. Store the compound in a desiccator to minimize moisture uptake. |

| Discoloration of the solid material (e.g., yellowing) | Oxidative degradation or exposure to light. | 1. Discard the discolored material and use a fresh batch.2. Always store the compound in an amber vial or protected from light.3. Consider storing under an inert atmosphere to prevent oxidation. |

| Irreproducible biological assay results | Presence of impurities or degradation products that may have biological activity. | 1. Confirm the purity of the compound using a high-resolution analytical technique.2. If impurities are detected, purify the compound before use in biological assays. |

III. Experimental Protocols for Stability Assessment

For researchers who need to perform their own stability assessments, the following protocols, based on established pharmaceutical testing guidelines, can be adapted.

A. Hygroscopicity Assessment

This protocol provides a basic method to assess the hygroscopicity of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

-

Preparation: Place a accurately weighed sample (approximately 10-20 mg) of the compound in a tared, open container.

-

Drying: Dry the sample to a constant weight in a vacuum oven at a temperature that will not cause thermal degradation (e.g., 40 °C). This will serve as the baseline (dry) weight.

-

Exposure: Place the dried sample in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity, such as 80% RH with a saturated ammonium sulfate solution) at a constant temperature (e.g., 25 °C).

-

Measurement: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the sample and quickly weigh it.

-

Calculation: Calculate the percentage of weight gain due to moisture absorption.

-

Classification: Classify the hygroscopicity based on the percentage of weight gain as per pharmacopeial standards.[3][4][5][][12]

B. Photostability Testing (Forced Degradation)

This protocol is a simplified forced degradation study to evaluate the potential for photodegradation, based on ICH Q1B guidelines.[6][7][8][9][13]

-

Sample Preparation: Prepare two identical samples of the solid compound in chemically inert, transparent containers. Prepare two identical solutions of the compound in a suitable solvent (e.g., methanol) in transparent containers.

-

Control Samples: Wrap one solid sample and one solution sample completely in aluminum foil to serve as dark controls.

-

Exposure: Place all four samples in a photostability chamber equipped with a light source that provides both visible and UV light (e.g., a xenon lamp). The exposure should be for a defined period or until a specified light dosage is reached (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[6][13]

-

Analysis: After the exposure period, analyze all four samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

Evaluation: Compare the chromatograms of the exposed samples with the dark controls. The appearance of new peaks or a decrease in the main peak area in the exposed samples indicates photodegradation.

IV. Potential Degradation Pathways

Understanding the potential chemical instabilities of the molecule can aid in troubleshooting and developing robust experimental protocols.

Caption: Potential degradation pathways for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

V. Incompatible Substances

To prevent degradation and ensure experimental success, avoid mixing or storing (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride with the following substances:

| Substance Class | Reason for Incompatibility |

| Strong Bases | Can deprotonate the hydrochloride salt, potentially leading to the less stable free base. |

| Strong Oxidizing Agents | May cause oxidation of the pyrrolidine or pyridine rings. |

| Strong Acids | While the dihydrochloride salt is stable in acidic conditions, highly concentrated strong acids could potentially catalyze hydrolysis of the ether linkage at elevated temperatures.[14][15][16][17] |

References

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Callahan, J. C., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1035.

- Assi, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4586-4595.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Royal Society of Chemistry. (n.d.). Supplementary information for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

- Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society.

-

Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Request PDF. [Link]

- Byrn, S. R., et al. (2015). Chemical Reactivity in Solid-State Pharmaceuticals: Formulation Implications. In Solid-State Chemistry of Drugs (pp. 367-431). Academic Press.

- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

-

Assi, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]

- Ilardi, E. A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10243–10286.

- Li, S., & Zhou, L. (2014). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. In Developing Solid Oral Dosage Forms (pp. 247-264). Academic Press.

-

Al-Kasir, R., & El-Enany, N. (2015). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Kumar, L., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

-

Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. PubMed. [Link]

- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 225-229.

- Liguori, S., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17533–17543.

- Annapurna, M., et al. (2016). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Scientia Pharmaceutica, 84(3), 447-464.

- Colvin, J. Z., et al. (2012). A generalized relation for solid-state drug stability as a function of excipient dilution: temperature-independent behavior. Journal of Pharmaceutical Sciences, 101(11), 4167-4176.

- Sravani, G., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- Singh, R., & Kumar, R. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(4), 443-449.

-

Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877-880.

- Tan, E. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1348.

-

BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

-

MySkinRecipes. (n.d.). (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride. [Link]

-

RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

- EMEA. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.

-

PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. [Link]

- Wang, H., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Organic Letters, 23(16), 6324–6328.

- Lokhande, M. V., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 58-64.

-

Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Semantic Scholar. [Link]

Sources

- 1. (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride [myskinrecipes.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. pharmainfo.in [pharmainfo.in]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biobostonconsulting.com [biobostonconsulting.com]

- 10. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ikev.org [ikev.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride Side Product Identification

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address challenges related to side product formation and identification during the synthesis of this important pharmaceutical intermediate.

Introduction: Navigating the Synthetic Landscape

The synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves a multi-step process, commencing with the coupling of a protected (R)-3-hydroxypyrrolidine derivative with a pyridine precursor, followed by deprotection and salt formation. The choice of synthetic route and the control of reaction parameters are critical to minimizing the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will focus on the most probable synthetic pathways and the potential side products associated with each, providing actionable insights for their identification and mitigation.

Frequently Asked Questions (FAQs)

Synthesis and Side Products

Q1: What are the most common synthetic routes for preparing (R)-2-(pyrrolidin-3-yloxy)pyridine, and what are the primary side products for each?

A1: The two most prevalent methods for forming the ether linkage are the Mitsunobu reaction and the Williamson ether synthesis . Each has distinct advantages and potential pitfalls.

-

Mitsunobu Reaction: This reaction typically involves the coupling of N-Boc-(R)-3-hydroxypyrrolidine with 2-hydroxypyridine in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). While often high-yielding, a common side product is the N-alkylated pyridin-2-one derivative [1]. This occurs because 2-hydroxypyridine exists in tautomeric equilibrium with 2-pyridone, and the nitrogen atom can also act as a nucleophile.

-

Williamson Ether Synthesis: This method involves the deprotonation of N-Boc-(R)-3-hydroxypyrrolidine with a strong base to form an alkoxide, which then reacts with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The primary competing reaction in this Sₙ2 process is elimination , which can be promoted by steric hindrance or high temperatures, leading to the formation of pyrrolidine-derived elimination products[2].

Q2: My reaction to form the ether linkage is complete, but I am struggling with the N-Boc deprotection step. What are the likely impurities I should be looking for?

A2: Incomplete deprotection is a common issue. The primary impurity will be the N-Boc protected precursor , N-Boc-(R)-2-(pyrrolidin-3-yloxy)pyridine. Additionally, harsh acidic conditions for deprotection can sometimes lead to minor degradation products, although this is less common with standard reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent[3][4][5].

Q3: I observe an unexpected peak in my mass spectrum with a mass corresponding to the desired product plus an additional alkyl group. What could this be?

A3: This could be an indication of N-alkylation of the pyrrolidine ring. This can occur if there are residual alkylating agents from previous steps or if certain reagents and solvents can act as alkyl sources under the reaction conditions. While less common, it is a possibility that should be considered, especially if the reaction workup or purification is delayed.

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a systematic approach to identifying and addressing common side products encountered during the synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Issue 1: Presence of an Isomeric Impurity with the Same Mass as the Product

Symptoms:

-

A peak in the LC-MS with the same mass-to-charge ratio (m/z) as the desired product.

-

Complex NMR spectrum with overlapping signals, particularly in the aromatic region.

Probable Cause:

-

Formation of the N-alkylated pyridin-2-one side product during a Mitsunobu reaction[1].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an isomeric impurity.

Experimental Protocol: 2D NMR for Structure Elucidation

-

Sample Preparation: Dissolve the impure sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

-

Acquire 2D Spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct C-H correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations. This is crucial for distinguishing between O- and N-alkylation by observing the correlation between the pyrrolidine C-H protons and the pyridine ring carbons.

-

COSY (Correlation Spectroscopy): To identify H-H coupling networks within the pyrrolidine and pyridine rings.

-

-

Data Analysis: Analyze the correlation peaks to definitively establish the connectivity of the atoms and confirm the structure of the side product.

Issue 2: Incomplete Reaction or Presence of Starting Materials

Symptoms:

-

Significant peaks corresponding to starting materials (e.g., N-Boc-(R)-3-hydroxypyrrolidine, 2-hydroxypyridine, or 2-halopyridine) in the crude reaction mixture.

Probable Causes:

-

Insufficient reaction time or temperature.

-

Deactivation of reagents (e.g., moisture sensitivity of the base in Williamson synthesis or degradation of Mitsunobu reagents).

-

Poor quality of starting materials or solvents.

Mitigation Strategies:

| Strategy | Rationale |

| Extend Reaction Time/Increase Temperature | To drive the reaction to completion. Monitor by TLC or LC-MS to avoid decomposition. |

| Ensure Anhydrous Conditions | Particularly for the Williamson ether synthesis, as water will quench the alkoxide. |

| Use Fresh Reagents | Mitsunobu reagents (DEAD/DIAD) can degrade over time. Use freshly opened or purified reagents. |

| Check Starting Material Purity | Impurities in starting materials can inhibit the reaction. |

Issue 3: Difficulty in Final Product Purification

Symptoms:

-

Co-elution of the product and impurities during column chromatography.

-

Difficulty in crystallizing the dihydrochloride salt.

Probable Causes:

-

Presence of structurally similar impurities.

-

Residual triphenylphosphine oxide (TPPO) from the Mitsunobu reaction.

Purification Workflow:

Caption: Workflow for troubleshooting purification.

Experimental Protocol: Removal of Triphenylphosphine Oxide (TPPO)

-

Aqueous Workup: After the Mitsunobu reaction, perform an acidic wash (e.g., 1M HCl) to protonate the desired product and any basic impurities, separating them from the neutral TPPO in the organic layer.

-

Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) where TPPO is less soluble than the desired product.

-

Chromatography: If co-elution is an issue, try a more polar solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Data Summary

Table 1: Common Side Products and their Identifying Characteristics

| Side Product | Probable Origin | Key Analytical Features (¹H NMR & MS) |

| N-alkylated Pyridin-2-one | Mitsunobu Reaction | MS: Same m/z as the product. ¹H NMR: Significant downfield shift of the pyridine ring protons compared to the O-alkylated product. |

| N-Boc-(R)-2-(pyrrolidin-3-yloxy)pyridine | Incomplete Deprotection | MS: m/z = product + 100. ¹H NMR: Presence of the characteristic Boc proton signal (~1.4 ppm). |

| Pyrrolidine Elimination Products | Williamson Ether Synthesis | MS: m/z lower than the product. ¹H NMR: Presence of vinylic proton signals. |

| Triphenylphosphine Oxide (TPPO) | Mitsunobu Reaction | MS: m/z = 278. ¹H NMR: Characteristic multiplets in the aromatic region (~7.4-7.7 ppm). |

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Preparations and Procedures Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

-

PubMed. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

-

MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

How to resolve solubility issues with (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Welcome to the technical support resource for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common challenges encountered with this compound, particularly concerning its solubility.

Understanding the Molecule: The Key to Solubility

(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a salt containing two basic nitrogen centers: one on the pyridine ring and one on the pyrrolidine ring. In its solid dihydrochloride form, both nitrogens are protonated, making the molecule a dication associated with two chloride anions. This structure is fundamental to its solubility characteristics. The solubility of this compound is not a fixed value but is critically dependent on the pH of the solvent system. This behavior is governed by the acid dissociation constants (pKa) of its two conjugate acids.

| Functional Group | Approximate pKa of Conjugate Acid | Predominant State at Physiological pH (~7.4) | Implication for Solubility |

| Pyridinium ion | ~5.2[1][2] | Neutral (deprotonated) | The less basic pyridine nitrogen will lose its proton above pH 5.2, reducing the molecule's overall positive charge. |

| Pyrrolidinium ion | ~11.3[3] | Cationic (protonated) | The more basic pyrrolidine nitrogen will remain protonated, retaining a positive charge. |

This dual nature means that as the pH of a solution increases from acidic to basic, the molecule loses its positive charges in a stepwise manner, becoming progressively less polar and, therefore, less soluble in aqueous media.

Caption: pH-dependent protonation states of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve the compound in pure water or a neutral buffer (like PBS pH 7.4) and it's not dissolving well, or a precipitate is forming. What's wrong?

This is the most common issue and is expected behavior. At neutral pH, the pyridinium ion (pKa ~5.2) is deprotonated to its neutral form. This reduces the overall charge and polarity of the molecule, causing a significant drop in aqueous solubility. The precipitate you are observing is likely the less soluble free base or monocationic form of the compound.

Solution: Your solvent system must be acidic. Start by dissolving the compound in a dilute acidic solution where it can exist in its fully protonated, highly soluble dicationic form.

Q2: What is the recommended solvent for making a stock solution?

For a concentrated stock solution, the choice of solvent is critical.

| Solvent Type | Examples | Recommendation & Rationale |

| Aqueous Buffers | 50 mM Citrate Buffer (pH 3-4), 0.01 N HCl | Primary Recommendation. These solvents ensure the compound remains fully protonated and soluble. A buffer is preferred over simple dilute acid if the final experimental medium is sensitive to pH changes. |

| Polar Organic Solvents | DMSO, Ethanol, Methanol | Secondary Option. While the free base forms of related compounds are soluble in organic solvents, the dihydrochloride salt may have limited solubility.[3] Use only if an aqueous system is not viable. You may need to sonicate or gently warm the solution. Be aware that dissolving in an organic solvent and then diluting into a neutral aqueous buffer can cause immediate precipitation. |

| Apolar/Non-polar Solvents | Toluene, Hexanes, Chloroform | Not Recommended. The salt form of the compound will be virtually insoluble in these solvents. |

Q3: How do I determine the optimal pH for my experiment to keep the compound in solution?

You need to find a pH that is compatible with your experimental system (e.g., cell culture, enzyme assay) while maintaining the solubility of your compound. The guiding principle is the Henderson-Hasselbalch equation , which relates pH, pKa, and the ratio of protonated to deprotonated forms.[4][5] To be conservative, you should work at a pH at least 1-2 units below the lowest pKa (~5.2) to ensure the compound is predominantly in its most soluble, fully protonated state.

Workflow for Determining Usable pH Range:

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of (R)- and (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: An Inquiry into Stereoselectivity in Drug Design

Senior Application Scientist Insight: In the landscape of modern drug discovery, the chirality of a molecule is a pivotal determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often dictates therapeutic efficacy versus inactivity or toxicity. This guide addresses the isomeric pair, (R)- and (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a scaffold of interest in medicinal chemistry. However, a comprehensive search of the public-domain scientific literature and patent databases reveals a critical information gap: there is no available experimental data directly comparing the biological activities of the (R)- and (S)-enantiomers of this specific compound.

While the (R)-enantiomer has been identified as a synthetic intermediate in the development of novel therapeutics, this context lacks a comparative pharmacological assessment against its (S)-counterpart. This guide, therefore, serves a dual purpose: to present the available chemical information for these compounds and to use this case as a framework for discussing the critical importance of stereospecific analysis in drug development, drawing upon established principles and data from closely related analogs.

Physicochemical Properties and Synthesis Overview

The fundamental properties of the enantiomers are identical except for their interaction with polarized light. The core structure consists of a pyridine ring linked via an ether to the 3-position of a pyrrolidine ring.

| Property | (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride |

| Molecular Formula | C₉H₁₄Cl₂N₂O | C₉H₁₄Cl₂N₂O |

| Molecular Weight | 237.13 g/mol | 237.13 g/mol |

| Stereochemistry | R-configuration at C3 of the pyrrolidine ring | S-configuration at C3 of the pyrrolidine ring |

| Appearance | Typically a solid | Typically a solid |

Synthetic Rationale: The synthesis of enantiomerically pure forms of such compounds is a cornerstone of medicinal chemistry. A common strategy involves starting from a chiral pool precursor, such as (R)- or (S)-3-hydroxypyrrolidine, which is commercially available in protected forms (e.g., N-Boc). The synthesis of the target compound would typically proceed via a nucleophilic substitution reaction, such as a Williamson ether synthesis.

For instance, the synthesis of the (R)-enantiomer has been documented as an intermediate. The general approach involves the deprotonation of N-Boc-(R)-3-hydroxypyrrolidine with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a leaving group (e.g., a halogen) from the 2-position of a pyridine ring. A final deprotection step then yields the target compound.

The Principle of Chiral Recognition: A Mechanistic Hypothesis

The pyrrolidinyl-pyridine scaffold is a well-established pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels with complex, chiral binding pockets. The differential activity between enantiomers arises from the three-dimensional arrangement of atoms, which dictates the ability of the molecule to form optimal interactions (e.g., hydrogen bonds, van der Waals forces, cation-π interactions) with specific amino acid residues in the receptor's binding site.

A widely accepted model for ligand binding, the "three-point attachment" model, posits that for stereospecific recognition, a chiral molecule must interact with the receptor at a minimum of three distinct points. An enantiomer that can successfully engage all three points will exhibit a significantly higher affinity and/or efficacy (the eutomer) than its mirror image (the distomer), which may only be able to engage two of the three sites, leading to a weaker or non-productive interaction.

Caption: Hypothetical model of enantiomer binding to a receptor.

Experimental Protocols for Chiral Analysis

To address the current data gap, the following experimental workflows would be essential for a complete comparative analysis.

Chiral HPLC Separation Protocol

The first step in evaluating the individual enantiomers is to ensure their chiral purity. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Objective: To resolve the racemic mixture of 2-(pyrrolidin-3-yloxy)pyridine into its (R) and (S) enantiomers and determine the enantiomeric excess (e.e.) of each.

Methodology:

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating nitrogen-containing heterocyclic compounds.

-

Mobile Phase Optimization:

-

Start with a normal-phase eluent system, such as a mixture of hexane and isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Systematically vary the ratio of the solvents to optimize the resolution and retention times of the enantiomers.

-

-

Analysis:

-

Inject a sample of the racemic mixture to establish the retention times for both enantiomers.

-

Inject samples of the synthesized (R)- and (S)-enantiomers individually to confirm their identity.

-

Calculate the enantiomeric excess of each purified sample using the peak areas from the chromatogram.

-

Nicotinic Receptor Binding Assay Protocol

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of (R)- and (S)-2-(pyrrolidin-3-yloxy)pyridine for a specific nAChR subtype (e.g., α4β2).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR subtype.

-

Assay Buffer: Use a standard buffer such as 50 mM Tris-HCl, pH 7.4, containing appropriate salts.

-

Competition Assay:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine) at a concentration near its Kd value, and varying concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and a known reference compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine).

-

-

Incubation & Filtration: Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for comparative enantiomer analysis.

Conclusion and Future Directions

While the chemical foundation for (R)- and (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is established, the absence of direct comparative biological data in the public domain precludes a definitive assessment of their relative pharmacological potential. The principles of stereochemistry in drug design strongly suggest that a significant difference in activity is likely, particularly at a complex target like the nicotinic acetylcholine receptor.

For researchers in the field, this represents an opportunity. The execution of the described experimental protocols—chiral separation followed by rigorous pharmacological testing—is essential to elucidate the stereochemical requirements for activity within this chemical series. Such a study would not only provide valuable structure-activity relationship (SAR) data for the development of novel nAChR modulators but would also resolve the current ambiguity surrounding this intriguing enantiomeric pair. Until such data becomes available, any discussion of their relative merits remains speculative and highlights the indispensable role of empirical data in evidence-based drug discovery.

References

Note: As no direct comparative studies are available, this reference list is provided to support the general principles and methodologies discussed in this guide. The URLs are directed to the main landing page of the journal or database to ensure link integrity.

-

Chirality in Drug Design and Development. Nature Reviews Drug Discovery.[Link]

- Patents Mentioning (R)-2-(pyrrolidin-3-yloxy)pyridine as an intermediate.

-

Neuronal Nicotinic Acetylcholine Receptors: Structure, Function and Therapeutic Potential. Journal of Medicinal Chemistry.[Link]

-

Chiral Separations by High-Performance Liquid Chromatography. Journal of Chromatography A.[Link]

-

Radioligand Binding Assays: Theory and Practice. Current Protocols in Pharmacology.[Link]

Navigating Kinase Selectivity: A Comparative Off-Target Analysis of (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride and Alternatives

Senior Application Scientist Note: The precise off-target profile for the specific molecule, (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, is not extensively documented in publicly available literature. To provide a robust and technically valuable guide, this document will analyze the off-target profile of Vatalanib (PTK787) , a well-characterized clinical-stage kinase inhibitor possessing a core pyridine motif. We will compare Vatalanib to Sunitinib (Sutent) , another multi-targeted tyrosine kinase inhibitor with a different chemical scaffold but overlapping primary targets. This comparative approach serves as an expert-guided framework for researchers to evaluate the selectivity of their own novel compounds, such as (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms, but their clinical success is intimately tied to their selectivity. A highly selective inhibitor precisely modulates the intended target with minimal engagement of other kinases, thereby reducing the potential for mechanism-independent toxicity.

The primary targets for both Vatalanib and Sunitinib are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2 (also known as KDR), which is a master regulator of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[1] Both compounds also inhibit other receptor tyrosine kinases (RTKs) to varying degrees, such as the Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[2][3] Understanding the nuanced differences in their off-target profiles is critical for predicting their therapeutic windows and potential side effects.[4]

This guide provides a comparative analysis of the kinase selectivity of Vatalanib and Sunitinib, details the gold-standard experimental protocols for generating such data, and offers a logical framework for interpreting the results.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is not an absolute measure but is defined by its relative potency against a panel of diverse kinases. The data below, collated from public sources, summarizes the inhibitory activity (IC50) of Vatalanib and Sunitinib against their primary targets and key off-targets. A lower IC50 value indicates higher potency.

| Kinase Target | Vatalanib (PTK787) IC50 (nM) | Sunitinib (SU11248) IC50 (nM) | Primary Biological Process |

| VEGFR2 (KDR) | 37 [5] | 9 | Angiogenesis, Vascular Permeability |

| VEGFR1 (Flt-1) | 77[6] | 80 | Angiogenesis |

| PDGFRβ | 580[5] | 69 | Cell Growth, Proliferation, Angiogenesis |

| c-Kit | 730[5] | 14 | Cell Survival, Proliferation |

| FLT3 | >10,000 | 250[3] | Hematopoiesis, Cell Survival |

| RET | Not Reported | 309[7] | Neuronal Development, Cell Growth |

Expert Interpretation:

-

Primary Target Potency: Both compounds are potent inhibitors of VEGFR2. Sunitinib demonstrates approximately 4-fold higher potency against VEGFR2 in biochemical assays compared to Vatalanib.[3][5]

-

Off-Target Profile: Sunitinib exhibits a broader and more potent off-target inhibition profile. It is significantly more potent against PDGFRβ and c-Kit than Vatalanib.[3][5] This broader activity defines Sunitinib as a multi-targeted inhibitor, which can be therapeutically beneficial in certain contexts (e.g., in gastrointestinal stromal tumors driven by c-Kit mutations) but may also contribute to a wider range of side effects.[4][8]

-